molecular formula C17H23N7O2 B5588433 N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine

N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine

Cat. No. B5588433
M. Wt: 357.4 g/mol
InChI Key: COWSAVCWRBVTFN-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their versatile chemical and pharmacological properties. Research has explored various derivatives within this category, focusing on their synthesis, molecular structure, chemical reactions, and properties. Notably, the compound's unique structure contributes to its significance in scientific studies, especially concerning its biological activity and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine and its derivatives typically involves multi-step chemical processes. These processes may include reactions such as nucleophilic substitution, palladium-catalyzed coupling, or electrophilic fluorination, depending on the specific structural modifications being targeted. For instance, Śladowska et al. (1996) and Mallesha et al. (2012) describe the synthesis of related compounds by employing strategies that allow for the introduction of various functional groups, enhancing the compound's diversity and potential biological activities (Śladowska et al., 1996); (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidinamine core, substituted with various groups that significantly influence its physical and chemical properties. Studies involving X-ray crystallography or NMR spectroscopy have been instrumental in elucidating the compound's precise structure, including its conformation and the nature of its intramolecular interactions. For example, Al-Omary et al. (2014) discussed the structural aspects of similar compounds, highlighting the impact of substituents on the overall molecular conformation (Al-Omary et al., 2014).

Chemical Reactions and Properties

The compound's reactivity is influenced by its functional groups, which can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to study its mechanism of action. The study by Makarov et al. (1994) presents examples of reactions involving similar compounds, demonstrating the versatility of the pyrimidinamine scaffold in chemical synthesis (Makarov et al., 1994).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, its effect on cellular processes, and its overall effect on an organism .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal practices .

Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and unanswered questions about the compound that could be the focus of future studies .

properties

IUPAC Name

1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2/c1-13-20-14(22(2)3)11-15(21-13)23-7-9-24(10-8-23)16(25)12-26-17-18-5-4-6-19-17/h4-6,11H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWSAVCWRBVTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone

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